N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide
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Overview
Description
N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide is a compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide typically involves the coupling of benzo[d]thiazole derivatives with chlorophenylthiopropanamide. One common method involves the use of metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher efficiency and yield. The use of microwave-assisted synthesis and green chemistry principles, such as using water as a reaction medium, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole derivatives. These products can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific proteins and signaling pathways involved in cell survival and proliferation . The compound’s anti-microbial activity may be due to its ability to disrupt the cell membrane or inhibit key enzymes in microbial metabolism .
Comparison with Similar Compounds
N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide can be compared with other benzothiazole derivatives, such as:
2-(benzo[d]thiazol-2-yl)-6-methoxyphenol: This compound has been studied for its photophysical properties and potential use in materials science.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This compound has shown anti-cancer activity and is being explored for its potential use in drug development.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c17-11-1-4-13(5-2-11)21-8-7-16(20)19-12-3-6-14-15(9-12)22-10-18-14/h1-6,9-10H,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWRPZVFEBGLHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)NC2=CC3=C(C=C2)N=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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